![molecular formula C25H17ClN2O4S B2507441 3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291859-07-8](/img/structure/B2507441.png)
3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that appears to be related to the family of benzofuro[3,2-d]pyrimidin-4(3H)-ones. While the specific compound is not directly described in the provided papers, we can infer from the related structures that it likely possesses a benzofuro[3,2-d]pyrimidin-4(3H)-one core, which is a fused-ring system combining a benzene ring with a furan and a pyrimidine ring. The molecule also contains a 1,3-benzodioxol moiety, which is a common structure in bioactive compounds, and a 2-chlorobenzylsulfanyl group, suggesting potential for interactions with biological targets.
Synthesis Analysis
The synthesis of related compounds, as described in the provided papers, involves the connection of different functional groups to a central benzene or pyrimidine ring. For example, the synthesis of new thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives is achieved through reactions involving sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate . Although the exact synthesis route for the compound is not detailed, similar synthetic strategies could be employed, such as nucleophilic substitution reactions to introduce the sulfanyl group and condensation reactions to form the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of benzofuro[3,2-d]pyrimidin-4(3H)-ones typically features a nearly planar fused-ring system, as seen in the related compound where the benzofuro[3,2-d]pyrimidine moiety forms a dihedral angle with the central benzene ring . This planarity can influence the molecule's electronic properties and its ability to interact with other molecules, including potential drug targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often dictated by the functional groups present. The sulfanyl group, for instance, can participate in further chemical transformations, such as oxidation or conjugation reactions. The presence of a chlorobenzyl moiety suggests potential for nucleophilic aromatic substitution reactions, which could be utilized in further chemical modifications or in the binding to biological targets.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, we can extrapolate from the related structures that it would exhibit properties typical of aromatic heterocycles. These might include moderate to low solubility in water, potential for hydrogen bonding due to the presence of heteroatoms, and a certain degree of lipophilicity conferred by the benzyl and benzodioxol groups. The crystal structure of similar compounds shows features like O—H∙∙∙O and N—H∙∙∙O interactions, which could also be relevant for the compound .
科学的研究の応用
Antimicrobial Activity
Research into compounds similar to 3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one has demonstrated antimicrobial properties. For instance, a study reported the synthesis and antimicrobial activity of a compound with a closely related structure, highlighting its effectiveness against various microbial strains, including S. aureus and B. subtilis, which suggests potential applications in developing new antimicrobial agents (Attia et al., 2014).
Antitumor and Antibacterial Agents
Another research avenue explores the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. These compounds, through a series of synthetic steps, led to derivatives showing higher activity against liver, colon, and lung cancer cell lines than doxorubicin, a standard chemotherapy drug. This indicates the compound’s framework might be leveraged for designing antitumor and antibacterial therapies (Hafez et al., 2017).
DHFR Inhibitors and Antitumor Agents
Compounds with pyrimidine rings have also been synthesized as potential dihydrofolate reductase (DHFR) inhibitors, showing promise as antitumor agents. These studies provide a foundation for developing drugs targeting DHFR, a key enzyme in the folate pathway critical for DNA synthesis and repair, highlighting the potential utility of related compounds in cancer treatment (Gangjee et al., 2007).
Crystal Structure Analysis
Crystallographic studies on related compounds have provided insights into their molecular structures, crucial for understanding the interaction mechanisms with biological targets. These analyses can inform the design of more effective drugs by elucidating the conformational preferences and potential binding sites of these compounds (Subasri et al., 2017).
Synthesis and Evaluation of Biological Activities
Further research into the synthesis of novel thiopyrimidine-glucuronide compounds with promising biological activities showcases the versatility of pyrimidine derivatives in drug development. These studies emphasize the compound's potential as a scaffold for generating therapeutically relevant molecules (Wanare, 2022).
特性
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O4S/c26-18-7-3-1-5-16(18)13-33-25-27-22-17-6-2-4-8-19(17)32-23(22)24(29)28(25)12-15-9-10-20-21(11-15)31-14-30-20/h1-11H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPURTWBACXATLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N=C3SCC6=CC=CC=C6Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

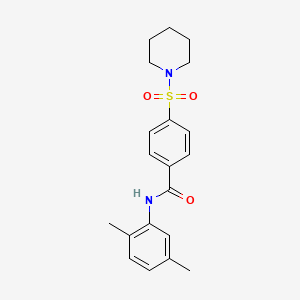
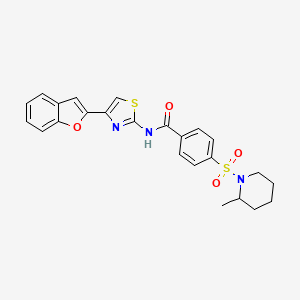
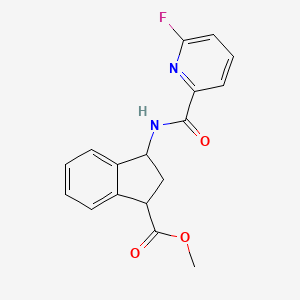

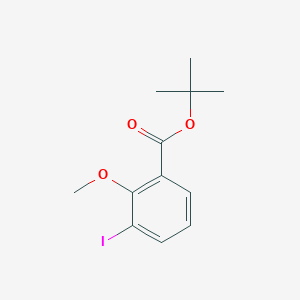


![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2507373.png)
![4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2507374.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2507375.png)

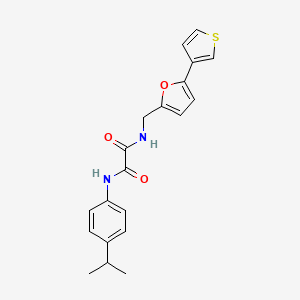

![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2507381.png)